2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate
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Overview
Description
2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the imidazolidinone and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps include nitration, condensation, and esterification reactions, all of which are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents for various applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in essential metabolic pathways. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: A topical antibacterial agent used for treating skin infections.
Nitrofurantoin: Used for treating urinary tract infections.
Furazolidone: Used for treating bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate is unique due to its specific structural features, which confer distinct biological activities. The combination of the nitrofuran moiety with the imidazolidinone and acetate groups enhances its antimicrobial properties and broadens its spectrum of activity compared to other nitrofuran derivatives .
Properties
CAS No. |
1749-97-9 |
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Molecular Formula |
C12H12N4O8 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
2-hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C12H12N4O8/c17-3-4-23-11(19)7-14-9(18)6-15(12(14)20)13-5-8-1-2-10(24-8)16(21)22/h1-2,5,17H,3-4,6-7H2 |
InChI Key |
BTJVGIGZEHWATH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CC(=O)OCCO |
Origin of Product |
United States |
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